REACTION_CXSMILES
|
C([NH:4][C:5]1(C(OCC)=O)[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=[O:15])(=O)C>Cl>[NH2:4][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=[O:15]
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1(C(NC2=CC=CC=C2C1)=O)C(=O)OCC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
partitioned between water and ethyl acetate
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Type
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EXTRACTION
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Details
|
The water was extracted with ethyl acetate (3×)
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Type
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WASH
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Details
|
the combined ethyl acetate extracts were then washed with water (3×)
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Name
|
|
Type
|
product
|
Smiles
|
NC1C(NC2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |